molecular formula C9H7ClO3 B047956 Methyl 4-(chlorocarbonyl)benzoate CAS No. 7377-26-6

Methyl 4-(chlorocarbonyl)benzoate

Cat. No. B047956
CAS RN: 7377-26-6
M. Wt: 198.6 g/mol
InChI Key: CVXXHXPNTZBZEL-UHFFFAOYSA-N
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Description

Methyl 4-(chlorocarbonyl)benzoate, also known as 4-chlorobenzoyl chloride, is a chlorine-containing organic compound belonging to the family of carboxylic acids. It is a colorless, water-soluble, volatile liquid with an acrid odor. This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of other organic compounds, such as esters, amides, and amines.

Scientific Research Applications

  • Indoor Air Quality Monitoring : Methyl benzoate may serve as an indicator of mold growth in indoor air research. Concentrations as high as 25 ppb have been reported in universities, suggesting its utility in environmental monitoring (Parkinson et al., 2009).

  • Spectroscopy and Biomolecular Research : It serves as a model compound for developing new infrared (IR) pulse schemes, which can potentially be applied to biomolecules, thus contributing to advancements in spectroscopic analysis and molecular biology (Maiti, 2014).

  • Water Quality Assessment : The methyl benzoate extraction procedure is as sensitive and precise as the typical chloroform extraction procedure for detecting small amounts of phenolic compounds in wastewater and river water, indicating its role in environmental monitoring (Morita & Nakamura, 2010).

  • Mosquito Control : Demonstrating environmental friendliness, methyl benzoate has shown potential as a larvicidal agent for mosquito control. It exhibited high larval mortality rates for Aedes albopictus and Culex pipiens after 24 hours of exposure (Mostafiz et al., 2022).

  • Industrial Production Improvement : The improved process for preparing Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate (I) yields higher efficiency and lower cost, making it suitable for industrial production (Yang Jian-she, 2009).

  • Polymer Chemistry : Methyl 4-(chlorocarbonyl)benzoate is involved in synthesizing novel compounds with applications in high-performance polymers, such as poly 2-hydroxy-1,4-phenylene-2,6-benzo[2,3-d]imidazole-2-yl (H-PBI) (Zhang Qinglon, 2014).

  • Liquid Crystals and Fluorescence : Methyl 4-(4-alkoxystyryl)benzoates display mesophase stability and fluorescence properties, valuable in materials science and optical applications. Increasing chain length up to C10 enhances these properties (Muhammad et al., 2016).

  • Chemosensors : Compounds like methyl 4-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate show selective and colorimetric fluoride sensing capabilities, indicating their use in chemical sensing and detection (Ma et al., 2013).

  • Pharmaceutical Research : In schizophrenia treatment, sodium benzoate add-on therapy has shown significant improvement in clinical and cognitive outcomes without major adverse effects, highlighting its medical application (Lane et al., 2013).

Safety and Hazards

Methyl 4-(chlorocarbonyl)benzoate is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Methyl 4-(chlorocarbonyl)benzoate can be used for the synthesis of various pharmaceutical compounds . It can be used for the preparation of benzophenone residues and also for the synthesis of novel bulky hydrophobic retinoids . This suggests potential future directions in the development of new pharmaceutical compounds.

properties

IUPAC Name

methyl 4-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXXHXPNTZBZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224137
Record name Methyl 4-(chlorocarbonyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7377-26-6
Record name Methyl 4-(chlorocarbonyl)benzoate
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Record name Methyl 4-(chlorocarbonyl)benzoate
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Record name Methyl 4-(chlorocarbonyl)benzoate
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Record name Methyl 4-(chlorocarbonyl)benzoate
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Synthesis routes and methods I

Procedure details

A suspension of 5 g of the acid, prepared in section (a) above, in 50 cm3 of thionyl chloride is heated for 3 hours at 40° C. At the end of the reaction, the reaction medium is homogenized and the solution is concentrated under reduced pressure. The expected acid chloride crystallizes in the form of pink flakes. The yield is quantitative. This solid is employed directly for the condensation reaction.
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Synthesis routes and methods II

Procedure details

Monomethyl terephthalate (10.2 g, 0.057 mol) and thionylchloride (50 ml) were mixed in a 100 ml three-necked flask and stirred under gentle reflux overnight. The cooling water was shut off and excess thionylchloride swept away in a stream of nitrogen. By raising the temperature, the product then was distilled and collected as white crystals of high purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 4-chlorocarbonylbenzoate in the synthesis of Tamibarotene and Bexarotene?

A: Methyl 4-chlorocarbonylbenzoate acts as a key building block in the synthesis of both Tamibarotene [] and Bexarotene []. It introduces the characteristic aromatic ring and ester group present in the final retinoid structures. This is achieved through a Friedel-Crafts acylation reaction with a suitable naphthalene derivative, forming an intermediate that can be further modified to yield the target retinoid.

Q2: Can you elaborate on the specific reactions involving Methyl 4-chlorocarbonylbenzoate in these syntheses?

A2:

  • In the synthesis of Tamibarotene []: Methyl 4-chlorocarbonylbenzoate reacts with 1,2,3,4-tetrahydro-6-amino-1,1,4,4-tetramethylnaphthalene in a Friedel-Crafts acylation, forming an amide intermediate. Subsequent hydrolysis of this amide yields Tamibarotene.
  • In the synthesis of Bexarotene []: Methyl 4-chlorocarbonylbenzoate undergoes Friedel-Crafts acylation with 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenol. The resulting product, methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)carbonyl]benzoate, is then subjected to a Wittig reaction and hydrolysis to finally yield Bexarotene.

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